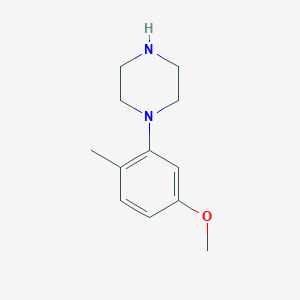
1-(5-Methoxy-2-methylphenyl)piperazine
Vue d'ensemble
Description
1-(5-Methoxy-2-methylphenyl)piperazine is an organic compound that belongs to the class of piperazines It is characterized by the presence of a methoxy group and a methyl group attached to a phenyl ring, which is further connected to a piperazine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Methoxy-2-methylphenyl)piperazine typically involves the reaction of 5-methoxy-2-methylphenylamine with piperazine. The reaction is often carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then purified using techniques like recrystallization or chromatography to obtain the desired product in high purity.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters, such as temperature and pressure, can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(5-Methoxy-2-methylphenyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The methoxy and methyl groups on the phenyl ring can undergo substitution reactions with electrophiles or nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed:
Oxidation: Quinones or hydroxylated derivatives.
Reduction: Reduced forms of the original compound.
Substitution: Halogenated derivatives or other substituted products.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Studied for its potential therapeutic effects, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.
Mécanisme D'action
The mechanism of action of 1-(5-Methoxy-2-methylphenyl)piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity and selectivity towards different receptors can provide insights into its pharmacological effects.
Comparaison Avec Des Composés Similaires
5-Methoxy-2-methylphenylamine: Shares the methoxy and methyl groups on the phenyl ring but lacks the piperazine moiety.
1-(4-Methoxyphenyl)-piperazine: Similar structure but with the methoxy group at a different position on the phenyl ring.
1-(2-Methoxyphenyl)-piperazine: Another positional isomer with the methoxy group at the ortho position.
Uniqueness: 1-(5-Methoxy-2-methylphenyl)piperazine is unique due to the specific positioning of the methoxy and methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of the piperazine ring further adds to its distinct properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C12H18N2O |
|---|---|
Poids moléculaire |
206.28 g/mol |
Nom IUPAC |
1-(5-methoxy-2-methylphenyl)piperazine |
InChI |
InChI=1S/C12H18N2O/c1-10-3-4-11(15-2)9-12(10)14-7-5-13-6-8-14/h3-4,9,13H,5-8H2,1-2H3 |
Clé InChI |
WQWFTQWTQCGSDG-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)OC)N2CCNCC2 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details










Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-bromo-N-butyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B8578583.png)
![3-[(6-chloropyridin-3-yl)methyl]-1,3-thiazolidin-2-imine](/img/structure/B8578602.png)
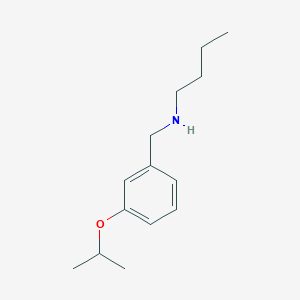
![2-(6-Amino-3-oxo-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)acetonitrile](/img/structure/B8578618.png)
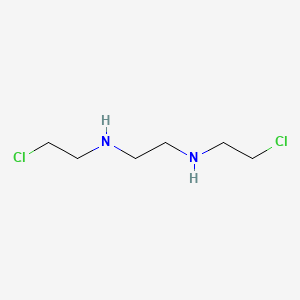
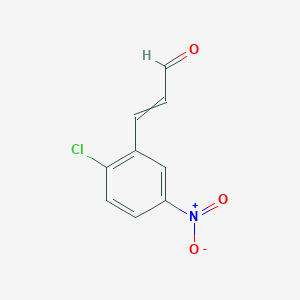
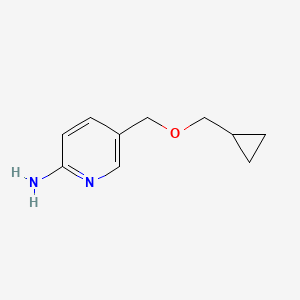
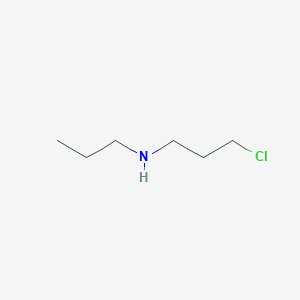
![Tert-butyl 1-isopropyl-1,4-dihydrospiro[indazole-5,4'-piperidine]-1'-carboxylate](/img/structure/B8578655.png)
![Methyl 2-[(2,6-dichlorobenzyl)amino]-3-(4-nitrophenyl)propanoate](/img/structure/B8578677.png)
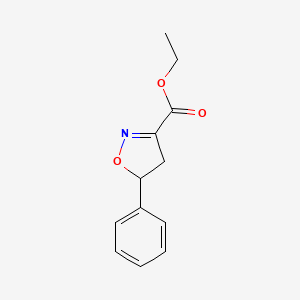
![2-[2'-(o-Hydroxyphenyl)ethyl]thiazolidine](/img/structure/B8578683.png)
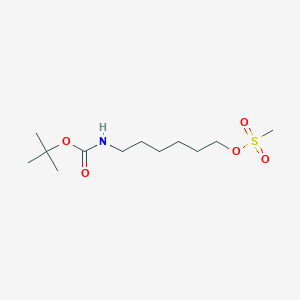
![Tert-butyl 3-[(4-cyanopyridin-2-yl)amino]propanoate](/img/structure/B8578695.png)
